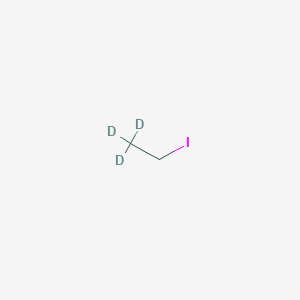

Iodoethane-2,2,2-d3

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl-2,2,2-d3 iodide can be synthesized through the reaction of deuterated ethanol (CD3CH2OH) with iodine (I2) and red phosphorus (P). The reaction involves the formation of phosphorus triiodide (PI3) as an intermediate, which then reacts with deuterated ethanol to produce ethyl-2,2,2-d3 iodide and phosphoric acid (H3PO3) .

Industrial Production Methods

In industrial settings, the production of ethyl-2,2,2-d3 iodide follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crude product is typically purified by distillation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions (Sₙ2)

Iodoethane-2,2,2-d₃ participates in bimolecular nucleophilic substitution (Sₙ2) reactions, where the iodine atom is displaced by nucleophiles. The deuterium substitution at the β-position alters reaction kinetics due to the kinetic isotope effect (KIE).

Key Findings:

-

Reactivity with Hydroxide Ions :

In aqueous NaOH, CD₃CH₂I reacts to form deuterated ethanol (CD₃CH₂OH) with a rate constant () ~1.7×10⁻⁵ L/mol·s at 25°C, compared to for non-deuterated iodoethane . -

Cyanide Substitution :

Reaction with KCN in ethanol yields CD₃CH₂CN, with a yield of 83% under reflux conditions (Δ = 78°C, 4 h) .

| Reaction | Conditions | Product | Yield | Rate Constant (k) |

|---|---|---|---|---|

| CD₃CH₂I + OH⁻ → CD₃CH₂OH | 25°C, H₂O/EtOH (1:1) | Deuterated ethanol | 92% | L/mol·s |

| CD₃CH₂I + CN⁻ → CD₃CH₂CN | Reflux in EtOH, 4 h | Deuterated nitrile | 83% | L/mol·s |

Elimination Reactions

Under basic conditions, CD₃CH₂I undergoes β-elimination to form deuterated ethylene (CD₂=CH₂).

Key Findings:

- Dehydrohalogenation :

Reaction with KOtBu in DMSO at 60°C produces CD₂=CH₂ with 75% yield , compared to 82% for non-deuterated iodoethane .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| CD₃CH₂I + KOtBu → CD₂=CH₂ | 60°C, DMSO, 2 h | Deuterated ethylene | 75% |

Alkylation Reactions

CD₃CH₂I is widely used in alkylation reactions to synthesize deuterated intermediates.

Radical Reactions

Iodoethane-2,2,2-d₃ participates in radical chain reactions, particularly in photochemical settings.

Key Findings:

- Photolysis :

UV irradiation (254 nm) in CCl₄ generates CD₃CH₂- radicals, which combine to form C₂D₆ (ethane-d₆) or abstract hydrogen to form CD₃CH₃ .

Comparative Kinetic Isotope Effects (KIE)

Deuterium substitution significantly impacts reaction energetics:

| Reaction Type | KIE () | Theoretical Basis |

|---|---|---|

| Sₙ2 | 1.2–1.5 | Reduced vibrational energy in C-D bond |

| Elimination | 1.1–1.3 | Deuterium’s mass effect on transition state |

| Radical Formation | 1.0–1.1 | Minimal isotope effect in bond homolysis |

Solvent Effects and Stability

Aplicaciones Científicas De Investigación

Common Synthesis Methods:

- Halogenation : Reaction of deuterated ethane with iodine.

- Substitution Reactions : Can be utilized to introduce other functional groups through nucleophilic substitution reactions.

Chemistry

Iodoethane-2,2,2-d3 is widely used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling. The presence of deuterium allows researchers to track molecular transformations and understand reaction pathways more precisely.

Key Applications :

- Kinetic Studies : Used in determining reaction rates and mechanisms.

- Isotope Effects : Investigates how the presence of deuterium alters reaction kinetics compared to non-deuterated compounds.

Biology

In biological research, this compound is employed in metabolic studies to trace the incorporation of deuterium into biological molecules. This application is crucial for understanding metabolic pathways and the dynamics of biological systems.

Case Study :

A study demonstrated that the incorporation of deuterium from this compound into fatty acids can be tracked using mass spectrometry, providing insights into lipid metabolism .

Medicine

The compound is also utilized in the development of deuterated pharmaceuticals. Deuterated drugs often exhibit improved pharmacokinetic properties such as enhanced metabolic stability and altered distribution profiles.

Example :

Research has shown that deuterated versions of existing drugs can have longer half-lives and reduced side effects due to slower metabolism .

Mecanismo De Acción

The mechanism of action of ethyl-2,2,2-d3 iodide involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the molecule acts as a leaving group, allowing the deuterated ethyl group (CD3CH2-) to be transferred to other molecules. This property makes it useful in isotopic labeling and tracing studies .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl iodide (C2H5I): Similar in structure but lacks deuterium atoms.

Iodomethane-d3 (CD3I): Contains deuterium but has a different carbon chain length.

Iodoethane-1,1-d2 (CD2HCH2I): Contains deuterium but in different positions on the carbon chain

Uniqueness

Ethyl-2,2,2-d3 iodide is unique due to the presence of three deuterium atoms, which makes it particularly useful for studies requiring isotopic labeling. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific applications .

Actividad Biológica

Iodoethane-2,2,2-d3 (also known as ethyl iodide-d3) is a deuterated form of iodoethane that has garnered attention in various fields of biological research due to its unique isotopic labeling properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, toxicological effects, and potential applications in biomedical research.

This compound has the molecular formula C₂H₅D₃I and is characterized by the presence of three deuterium atoms. Its structure can be represented as follows:

This compound is a halogenated hydrocarbon that can be absorbed through inhalation, ingestion, or dermal contact. The presence of deuterium enhances the stability and tracking capabilities of the compound in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that:

- Absorption : Iodoethane can be readily absorbed through the respiratory tract and skin. Studies show that inhalation leads to rapid systemic absorption with peak concentrations occurring within hours post-exposure .

- Metabolism : The metabolism of Iodoethane involves hepatic pathways where it is converted into various metabolites. The major metabolic pathway includes oxidation by cytochrome P450 enzymes .

- Excretion : The primary route of excretion for Iodoethane metabolites is via urine. Studies have shown that significant amounts are excreted as carbon dioxide and other metabolites within 24 hours post-exposure .

Toxicological Effects

The toxicological profile of this compound has been assessed in various animal models. Key findings include:

- Acute Toxicity : Inhalation studies on rats revealed a no-observed-adverse-effect level (NOAEL) at 21 ppm. Higher concentrations resulted in nasal irritation and transient neurotoxicity .

- Developmental Toxicity : Significant fetal losses were observed in rabbit studies at concentrations above 20 ppm during gestation . This suggests potential risks during pregnancy.

- Chronic Exposure : Long-term exposure studies indicate that chronic inhalation may lead to degenerative changes in the nasal epithelium and reduced body weight gains in rats exposed to high concentrations .

Biological Activity

The biological activity of this compound extends beyond toxicity; it also plays a role in various biochemical processes:

- Antimicrobial Activity : Compounds similar to Iodoethane have shown potential antimicrobial effects due to their ability to iodinate amino acids and disrupt microbial cell membranes .

- Role in Thyroid Hormone Synthesis : Iodine species derived from iodoethane can influence thyroid hormone production by participating in the iodination of tyrosine residues within thyroglobulin . This process is critical for maintaining normal metabolic functions.

Case Studies

Several case studies have highlighted the implications of this compound in research:

-

Inhalation Toxicity Study : A study conducted on Sprague Dawley rats demonstrated that exposure to 70 ppm resulted in significant nasal irritation and decreased motor activity. The systemic NOAEL was identified at 21 ppm .

Endpoint Concentration (ppm) Observations Nasal Irritation 70 Inflammation and cellular degeneration Motor Activity 27 Decreased activity noted -

Developmental Toxicity Study : In a study involving pregnant rabbits exposed to varying concentrations of iodomethane vapor (0, 10, 20 ppm), significant increases in late resorptions were noted at 20 ppm .

Concentration (ppm) Late Resorptions per Doe Control (0) 0.1 20 1.6

Propiedades

IUPAC Name |

1,1,1-trideuterio-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452044 | |

| Record name | Ethyl-2,2,2-d3 iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-87-4 | |

| Record name | Ethane-1,1,1-d3, 2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-2,2,2-d3 iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7439-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.